2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide
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Overview
Description
2,4-Dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiophene ring, a sulfur-containing aromatic ring, further enhances its chemical reactivity and biological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated aromatic compound.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the thiazole and the amine group of the thiophene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pH, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of significant interest. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation by modulating specific biochemical pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties, given the presence of the thiophene ring which is known for its conductive properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis and enzyme function. In anticancer applications, it inhibits cell proliferation by interfering with DNA replication and repair mechanisms. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiazole: Lacks the thiophene and amide groups, making it less biologically active.
Thiophene-2-carboxamide: Does not contain the thiazole ring, limiting its range of biological activities.
N-Phenylthiazole-5-carboxamide: Similar structure but without the dimethyl and thiophene substituents, resulting in different reactivity and biological properties.
Uniqueness
2,4-Dimethyl-N-(2-(thiophene-2-carboxamido)phenyl)thiazole-5-carboxamide is unique due to the combination of the thiazole and thiophene rings, along with the amide linkage. This combination enhances its chemical reactivity and broadens its range of biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[2-(thiophene-2-carbonylamino)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10-15(24-11(2)18-10)17(22)20-13-7-4-3-6-12(13)19-16(21)14-8-5-9-23-14/h3-9H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNZNFXDOGKCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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